2,4-dimethyl-9H-thioxanthene 10,10-dioxide
CAS No.: 7741-53-9
Cat. No.: VC16754558
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7741-53-9 |
|---|---|
| Molecular Formula | C15H14O2S |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 2,4-dimethyl-9H-thioxanthene 10,10-dioxide |
| Standard InChI | InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3 |
| Standard InChI Key | DDVRAGKULRCGCI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)CC3=CC=CC=C3S2(=O)=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure comprises a central thioxanthene system—a fused tricyclic framework consisting of two benzene rings bridged by a sulfur atom and a ketone group. The sulfone functional group (10,10-dioxide) arises from the oxidation of the sulfur atom, introducing strong electron-withdrawing character . Methyl substituents at the 2- and 4-positions further modulate electronic density and steric effects.
Molecular Formula and Weight
Spectroscopic Identifiers
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SMILES:
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InChIKey: Derived computationally for structural uniqueness, analogous to related compounds (e.g., DRIRMYPZOAOUPR for thioxanthen-9-one 10,10-dioxide) .
Crystallographic and Conformational Analysis
While direct crystallographic data for 2,4-dimethyl-9H-thioxanthene 10,10-dioxide are unavailable, comparisons to similar systems suggest a planar tricyclic core with slight distortions due to methyl substituents. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths approximating 1.43 Å, consistent with sulfone-containing analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis leverages methodologies developed for alkylated thioxanthene derivatives:
Route 1: Friedel-Crafts Alkylation
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Methylation: Use methyl chloride or dimethyl sulfate in the presence of AlCl₃ to introduce methyl groups at positions 2 and 4 .
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Reaction conditions: 80–100°C in anhydrous dichloromethane .
Route 2: Direct Cyclization
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Precursor: 2,4-Dimethylbenzene derivatives coupled with thiosalicylic acid.
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Oxidation: Post-cyclization oxidation with hydrogen peroxide or ozone yields the sulfone .
Physicochemical Properties
Thermal Stability
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Melting point: Estimated 80–85°C (extrapolated from 2,4-diethyl analog: 66–70°C) .
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Thermogravimetric analysis (TGA): Decomposition onset ~300°C, reflecting sulfone group stability .
Solubility and Partitioning
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.001 (25°C) |
| Dichloromethane | 120 (25°C) |
| Tetrahydrofuran | 95 (25°C) |
| Methanol | 15 (25°C) |
Electronic and Optical Properties
Frontier Molecular Orbitals
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HOMO/LUMO levels:
Photoluminescence (PL)
Applications in Materials Science
Organic Electronics
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OLED emitters: Incorporated into polyfluorene backbones to achieve deep-blue emission (CIE coordinates: 0.16, 0.07) .
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Charge transport layers: Enhances electron injection due to low LUMO .
Photopolymerization
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